molecular formula C9H6BrClN2O B2871682 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 568544-04-7

2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Katalognummer B2871682
CAS-Nummer: 568544-04-7
Molekulargewicht: 273.51
InChI-Schlüssel: JJZRXTXSRJLBRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and chloromethyl groups attached at the 2- and 5-positions, respectively. The bromine and chlorine atoms are halogens, which are often involved in various chemical reactions due to their high electronegativity .


Chemical Reactions Analysis

The bromophenyl and chloromethyl groups in the compound could potentially undergo various substitution reactions. The oxadiazole ring might also participate in reactions, especially if catalyzed by certain reagents or under specific conditions .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

The compound has been studied for its potential use in treating Alzheimer’s disease. Derivatives of 4’4 Bromophenyl, which share a similar bromophenyl group, have shown promising results as multifactorial agents. They have been evaluated for their activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s disease .

Antioxidant Properties

These derivatives also exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related neuronal damage, a common feature in neurodegenerative diseases like Alzheimer’s .

Amyloid Beta Aggregation Inhibition

The inhibition of amyloid beta (Aβ) aggregation is another crucial therapeutic target for Alzheimer’s disease. Certain analogues of bromophenyl compounds have displayed moderate inhibition of Aβ, suggesting a potential role in preventing plaque formation in the brain .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) enzymes are involved in the catabolism of neurotransmitters. Bromophenyl derivatives have been found selective against monoamine oxidase-B (MAO-B), which is another therapeutic target for Alzheimer’s disease .

Subacute Toxicity Studies

Subacute toxicity studies of related bromophenyl compounds like 4-bromophenyl chloromethyl sulfone (BCS) have been conducted to evaluate their safety profile. These studies are crucial for determining the potential side effects and the maximum no-effect level of such compounds .

Molecular Modeling and Drug Design

Molecular modeling studies have been performed on bromophenyl derivatives to understand their interactions with biological targets such as human MAO-B and AChE enzymes. This research is fundamental in the drug design process to optimize compounds for better efficacy and safety .

Wirkmechanismus

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific reactions it’s involved in .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s also important to consider potential reactivity hazards, such as reactivity with oxidizing agents .

Zukünftige Richtungen

The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it shows unique reactivity or catalytic activity, it could be studied in the context of synthetic chemistry .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRXTXSRJLBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.